Isoquinolin-3-ylmethanol

Overview

Description

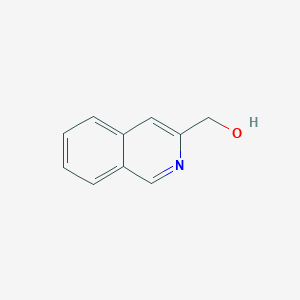

Isoquinolin-3-ylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-3-carboxaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up for large-scale production. The reaction conditions usually include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to isoquinolin-3-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to isoquinolin-3-ylmethane using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Isoquinolin-3-carboxylic acid.

Reduction: Isoquinolin-3-ylmethane.

Substitution: Isoquinolin-3-yl derivatives with different functional groups.

Scientific Research Applications

Isoquinolin-3-ylmethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of isoquinolin-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

- Isoquinoline

- Isoquinolin-3-carboxaldehyde

- Isoquinolin-3-ylmethane

Comparison: Isoquinolin-3-ylmethanol is unique due to its hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, isoquinoline lacks the hydroxyl group, making it less reactive in certain chemical reactions. Isoquinolin-3-carboxaldehyde, on the other hand, has an aldehyde group, which makes it more prone to oxidation .

Biological Activity

Isoquinolin-3-ylmethanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables summarizing key studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core structure, which is known for contributing to various biological activities. The molecular formula is with a molar mass of approximately 161.20 g/mol. The compound features a hydroxymethyl group attached to the isoquinoline nitrogen, which may influence its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor effects. A study highlighted the activity of isoquinoline alkaloids in inhibiting cancer cell proliferation, with specific derivatives showing IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds derived from isoquinoline have been shown to induce apoptosis in human gastric cancer cells through the modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest and increased apoptosis rates .

2. Antibacterial Properties

This compound and its derivatives have demonstrated antibacterial activity against a range of pathogens. A recent study reported that certain isoquinoline compounds exhibited selective antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.98 mM to 3.9 mM against Staphylococcus aureus strains .

3. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been widely studied, particularly concerning their ability to mitigate neuroinflammation and neuronal apoptosis. Isoquinoline alkaloids have been shown to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in neurodegenerative diseases . In animal models, compounds have reduced infarct volume and improved neurological outcomes following ischemic injury .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction: Isoquinoline derivatives promote apoptosis through mitochondrial pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Inflammation Modulation: They inhibit key inflammatory pathways, including NF-kB signaling and caspase activation, thereby reducing inflammatory cytokine production.

- Antimicrobial Action: The antibacterial mechanism may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Case Studies

Case Study 1: Antitumor Activity

A series of isoquinoline derivatives were synthesized and evaluated for their antitumor properties against gastric cancer cell lines. The most potent compound showed an IC50 value of 5.1 μM, indicating significant efficacy in inhibiting cell proliferation through apoptosis induction .

Case Study 2: Neuroprotection

In a study involving transient middle cerebral artery occlusion (MCAO) in mice, treatment with an isoquinoline derivative resulted in a notable reduction in neurological deficits and infarct volume compared to control groups. This effect was attributed to the compound's ability to modulate inflammatory responses and protect neuronal integrity .

Properties

IUPAC Name |

isoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGQQHGOFWZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512115 | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76884-34-9 | |

| Record name | 3-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.